LY456236

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

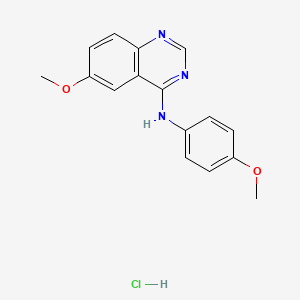

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKFOWUSTVWZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432962 | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338736-46-2, 338738-57-1 | |

| Record name | LY-456236 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338736-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-456236 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of LY456236: A Selective mGlu1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LY456236 is a potent and selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGlu1). As a member of the Group I mGlu receptor family, mGlu1 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Their involvement in numerous physiological and pathophysiological processes, including pain perception, neurotoxicity, and epilepsy, has positioned them as a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding and functional characteristics, the signaling pathways it modulates, and the experimental protocols used to elucidate its activity.

Quantitative Data Summary

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the mGlu1 receptor. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound

| Parameter | Receptor | Value | Assay Type |

| IC50 | mGlu1 | 143 nM[1] | Inhibition of agonist-induced phosphoinositide hydrolysis |

| IC50 | mGlu5 | > 10 µM[1] | Inhibition of agonist-induced phosphoinositide hydrolysis |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | Endpoint | ED50 |

| Formalin-induced hyperalgesia | Mouse | Reduction of nociceptive behavior | 28 mg/kg[1] |

| Formalin-induced hyperalgesia | Rat | Reduction of nociceptive behavior | 16.3 mg/kg[1] |

| Maximal Electroshock (MES) induced seizures | Mouse | Anticonvulsant effect | 16.1 mg/kg |

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathway of the mGlu1 receptor. Upon activation by its endogenous ligand, glutamate, the mGlu1 receptor, a Gq/11-coupled GPCR, initiates a cascade of intracellular events. This compound, as a non-competitive antagonist, binds to an allosteric site on the receptor, preventing the conformational change required for G-protein activation, even in the presence of glutamate.

The primary signaling cascade inhibited by this compound is the phospholipase C (PLC) pathway. Blockade of mGlu1 receptor activation by this compound prevents the Gαq-mediated activation of PLCβ. This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into its second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of these second messengers, including the release of intracellular calcium stores by IP3 and the activation of protein kinase C (PKC) by DAG, are attenuated.

Furthermore, mGlu1 receptors are known to interact with other receptor systems, notably the N-methyl-D-aspartate (NMDA) receptor. This interaction can potentiate NMDA receptor function. By antagonizing the mGlu1 receptor, this compound can indirectly modulate NMDA receptor activity, which may contribute to its neuroprotective and anticonvulsant properties.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is employed to determine the binding affinity (Ki) of this compound for the mGlu1 receptor.

-

Cell/Tissue Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu1 receptor. Cells are harvested, homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Radioligand: [3H]-Quisqualic acid or another suitable high-affinity radiolabeled mGlu1 receptor agonist/antagonist is used.

-

Assay Procedure:

-

A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

The incubation is carried out in a 96-well plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a saturating concentration of a known mGlu1 receptor ligand.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: Phosphoinositide Hydrolysis

This assay measures the ability of this compound to antagonize the functional response of the mGlu1 receptor to an agonist.

-

Cell Culture: CHO cells stably expressing the human mGlu1 receptor are cultured in appropriate media.

-

Labeling: Cells are incubated overnight with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pool.

-

Assay Procedure:

-

The labeled cells are pre-incubated with increasing concentrations of this compound for a specific duration.

-

An mGlu1 receptor agonist (e.g., glutamate or quisqualate) is then added to stimulate the receptor.

-

The incubation is allowed to proceed for a set time (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of an acid (e.g., perchloric acid).

-

The total inositol phosphates (IPs) are separated from the free [3H]-myo-inositol using anion-exchange chromatography.

-

The amount of [3H]-IPs is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated IP accumulation (IC50) is determined.

In Vivo Model: Formalin-Induced Hyperalgesia

This model is used to assess the analgesic efficacy of this compound in a model of persistent pain.

-

Animals: Adult male Sprague-Dawley rats or Swiss Webster mice are used.

-

Procedure:

-

Animals are habituated to the testing environment.

-

This compound or vehicle is administered systemically (e.g., intraperitoneally or orally) at various doses.

-

After a pre-determined time, a dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.

-

The amount of time the animal spends licking, biting, or flinching the injected paw is recorded over two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-40 minutes post-injection, representing inflammatory pain).

-

-

Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The dose of this compound that produces a 50% reduction in the nociceptive response (ED50) is determined.

Conclusion

This compound is a highly selective mGlu1 receptor antagonist that effectively blocks the Gq/11-PLC signaling cascade. Its mechanism of action, characterized by potent in vitro antagonism and in vivo efficacy in models of pain and epilepsy, underscores the therapeutic potential of targeting the mGlu1 receptor. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of mGlu1 receptor modulators.

References

An In-Depth Technical Guide to LY456236: A Selective mGlu1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY456236 is a potent and selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1). This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and pharmacological effects. Detailed in vitro and in vivo experimental data are presented in structured tables for clarity. Furthermore, this guide provides detailed protocols for key experimental assays and visual representations of the associated signaling pathways and workflows to facilitate further research and development of this compound.

Introduction

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. The mGlu1 receptor, a member of the Group I mGluRs, is predominantly coupled to Gq/G11 proteins. Upon activation by glutamate, it initiates a signaling cascade through phospholipase Cβ (PLCβ), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), playing crucial roles in various physiological and pathological processes, including learning, memory, and chronic pain.

This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of the mGlu1 receptor and as a potential therapeutic agent for neurological disorders characterized by excessive glutamatergic transmission. Its high selectivity for mGlu1 over other mGluR subtypes, particularly mGlu5, makes it a precise instrument for targeted research.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride |

| Alternative Name | MPMQ hydrochloride |

| CAS Number | 338736-46-2 |

| Molecular Formula | C₁₆H₁₅N₃O₂.HCl |

| Molecular Weight | 317.77 g/mol |

| Chemical Structure |

|

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various functional assays, primarily focusing on its ability to antagonize mGlu1 receptor activation.

| Assay | Receptor | Parameter | Value | Reference |

| Phosphoinositide Hydrolysis | mGlu1 | IC₅₀ | 143 nM | [1] |

| Phosphoinositide Hydrolysis | mGlu5 | IC₅₀ | > 10 µM | [1] |

These data highlight the significant selectivity of this compound for the mGlu1 receptor over the closely related mGlu5 receptor.

In Vivo Pharmacology

The efficacy of this compound has been demonstrated in preclinical models of pain.

| Animal Model | Species | Endpoint | Parameter | Value | Reference |

| Formalin-induced Hyperalgesia | Mouse | Reduction of hyperalgesic behavior | ED₅₀ | 28 mg/kg | [1] |

| Formalin-induced Hyperalgesia | Rat | Reduction of hyperalgesic behavior | ED₅₀ | 16.3 mg/kg | [1] |

Mechanism of Action and Signaling Pathways

This compound acts as a non-competitive antagonist at the mGlu1 receptor. This means it does not compete with the endogenous ligand, glutamate, for the same binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and preventing its activation even when glutamate is bound.

The canonical signaling pathway initiated by mGlu1 receptor activation is depicted below. This compound effectively blocks this entire cascade at its origin.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Expression of mGlu1 Receptors

For in vitro assays, human embryonic kidney (HEK293) cells are commonly used for the heterologous expression of mGlu1 receptors due to their low endogenous receptor expression and robust growth characteristics.

Protocol:

-

Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: The day before transfection, seed the cells into 6-well plates at a density that will result in 80-90% confluency on the day of transfection.

-

Transfection:

-

For each well, dilute 2.5 µg of the mGlu1a expression vector (e.g., in a pcDNA3.1 backbone) into 250 µL of serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) into 250 µL of serum-free medium and incubate for 5 minutes.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add the 500 µL of the DNA-reagent complex to each well containing cells and fresh growth medium.

-

-

Post-Transfection: Incubate the cells for 24-48 hours before proceeding with functional assays.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of mGlu1 receptor activation, and is a primary method for quantifying the potency of mGlu1 antagonists.[2][3]

Protocol:

-

Cell Preparation: Use HEK293 cells transiently or stably expressing the mGlu1 receptor. Plate the cells in 24-well plates.

-

Radiolabeling: 24 hours after plating, incubate the cells for 18-24 hours in inositol-free DMEM containing 1 µCi/mL [³H]myo-inositol.

-

Assay:

-

Wash the cells twice with assay buffer (e.g., HEPES-buffered saline containing 10 mM LiCl).

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

-

Stimulate the cells with a submaximal concentration (EC₈₀) of a glutamate agonist (e.g., 10 µM (S)-3,5-DHPG) for 30-60 minutes at 37°C.

-

-

Extraction and Quantification:

-

Aspirate the medium and lyse the cells with a cold formic acid solution (e.g., 0.1 M).

-

Transfer the lysates to microcentrifuge tubes and neutralize.

-

Separate the [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

-

-

Data Analysis: Plot the concentration-response curves and calculate the IC₅₀ value for this compound.

Calcium Mobilization Assay

This assay provides a real-time measurement of changes in intracellular calcium concentration following receptor activation.[4][5]

Protocol:

-

Cell Preparation: Seed mGlu1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor (e.g., 2.5 mM probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 60 minutes at 37°C in the dark.

-

-

Assay:

-

Wash the cells with the assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add varying concentrations of this compound to the wells and incubate for a specified period.

-

Add a glutamate agonist to stimulate the cells and immediately begin recording fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.

-

-

Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium peak and calculate the IC₅₀.

In Vivo Formalin Test

The formalin test is a widely used model of tonic chemical pain that is sensitive to various classes of analgesics.[1][6]

Protocol:

-

Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice. Acclimatize the animals to the testing environment.

-

Drug Administration: Administer this compound or vehicle (e.g., subcutaneously or intraperitoneally) at various doses at a predetermined time before the formalin injection.

-

Formalin Injection: Inject a dilute solution of formalin (e.g., 50 µL of 2.5% formalin in saline) into the plantar surface of one hind paw.

-

Behavioral Observation:

-

Immediately place the animal in an observation chamber.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw.

-

The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection, representing acute nociceptive pain) and Phase 2 (15-40 minutes post-injection, representing inflammatory pain).

-

-

Data Analysis: Compare the duration of nociceptive behaviors in the drug-treated groups to the vehicle-treated group for both phases. Calculate the ED₅₀ value for this compound.

Conclusion

This compound is a highly selective and potent non-competitive antagonist of the mGlu1 receptor. Its well-characterized in vitro and in vivo pharmacological profile makes it an invaluable tool for investigating the roles of the mGlu1 receptor in health and disease. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the mGlu1 receptor with selective antagonists like this compound.

References

- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to LY456236 for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY456236 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). Its ability to modulate glutamatergic neurotransmission has made it a valuable tool in neuroscience research, particularly in the investigation of neurological and psychiatric disorders. This guide provides a comprehensive overview of this compound, including its pharmacological properties, preclinical data, and the experimental protocols utilized in its evaluation.

Core Compound Information

| Identifier | Value |

| Compound Name | This compound |

| Chemical Name | 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride |

| Alternative Names | MPMQ hydrochloride |

| Molecular Formula | C₁₆H₁₅N₃O₂ · HCl |

| Molecular Weight | 317.8 g/mol |

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

In Vitro Activity

| Parameter | Receptor | Value | Reference |

| IC₅₀ | mGluR1 | 143 nM | [1] |

| IC₅₀ | mGluR5 | > 10 µM | [1] |

In Vivo Efficacy: Anticonvulsant Activity

| Animal Model | Seizure Type | Route of Administration | ED₅₀ | Reference |

| Mouse | Audiogenic Seizures (clonic-tonic) | Not Specified | 35 mg/kg | [1] |

| Rat | Formalin-induced Hyperalgesia (Phase 2) | Not Specified | 16.3 mg/kg |

In Vivo Efficacy: Analgesic Activity

| Animal Model | Pain Type | Route of Administration | Effective Dose | Effect | Reference |

| Mouse | Formalin-induced Hyperalgesia (Phase 2) | Not Specified | 30 and 100 mg/kg | Reduces second-phase hyperalgesia | [1] |

| Rat | Spinal Nerve Ligation | Not Specified | Not Specified | Completely reverses mechanical allodynia | [1] |

Mechanism of Action: mGluR1 Antagonism

This compound exerts its effects by selectively blocking the mGluR1 receptor. mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing mGluR1, this compound inhibits these downstream signaling events, thereby modulating neuronal excitability and synaptic transmission.

Signaling Pathway Diagram

Caption: mGluR1 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below. These protocols are based on standard pharmacological practices and findings from studies involving this compound and other mGluR1 antagonists.

Formalin-Induced Hyperalgesia in Rodents

This model assesses the analgesic efficacy of a compound in a model of persistent pain.

Workflow Diagram

References

The Discovery and Profile of LY456236: A Dual-Targeting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY456236 has emerged as a significant pharmacological tool, demonstrating a dual-action mechanism that has captured the attention of researchers. Initially identified as a selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1), it also exhibits inhibitory effects on the epidermal growth factor receptor (EGFR). This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, presenting available quantitative data, outlining general signaling pathways of its targets, and offering insights into its potential therapeutic applications. While a detailed experimental protocol for its synthesis is not publicly available in the cited literature, this guide consolidates the current knowledge to support further research and development efforts.

Discovery and Identification

This compound was developed by Eli Lilly and Company as part of their research program into selective antagonists for metabotropic glutamate receptors. It is identified by the CAS number 338738-57-1 and is chemically named 4-(1H-1,2,4-triazol-1-ylmethyl)-N-(2,2,2-trifluoroethyl)-N-phenylbenzamide. The primary focus of its discovery was to create a potent and selective tool for studying the physiological and pathological roles of the mGlu1 receptor.

Biological Activity and Quantitative Data

This compound is characterized by its potent antagonism of the mGlu1 receptor. Subsequent studies revealed its inhibitory activity against EGFR. The key quantitative metrics for its biological activity are summarized in the table below.

| Target | Activity | IC50 Value | Notes |

| mGlu1 Receptor | Selective, non-competitive antagonist | 143 nM | |

| EGFR | Inhibitor | 0.91 µM |

Table 1: Quantitative Biological Activity of this compound

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the public domain literature reviewed. However, based on its chemical structure, 4-(1H-1,2,4-triazol-1-ylmethyl)-N-(2,2,2-trifluoroethyl)-N-phenylbenzamide, a plausible synthetic approach would involve the following key steps:

-

Synthesis of the benzamide core: This would likely involve the reaction of a 4-(halomethyl)benzoyl halide with N-(2,2,2-trifluoroethyl)aniline.

-

Introduction of the triazole moiety: The subsequent reaction of the resulting intermediate with 1,2,4-triazole would yield the final compound.

A generalized workflow for this proposed synthesis is depicted below.

Signaling Pathways

This compound exerts its biological effects by modulating two distinct signaling pathways: the mGlu1 receptor pathway and the EGFR signaling cascade.

mGlu1 Receptor Signaling Pathway

The metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a non-competitive antagonist, this compound binds to an allosteric site on the mGlu1 receptor, preventing its activation by glutamate and thereby inhibiting this downstream signaling.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase. Upon binding of its ligand, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for cell proliferation, survival, and differentiation. This compound inhibits EGFR, thereby blocking the activation of these downstream signaling cascades.

Conclusion and Future Directions

This compound represents a valuable chemical probe for investigating the roles of both the mGlu1 receptor and EGFR in various physiological and pathological processes. Its dual inhibitory activity presents both opportunities and challenges for its therapeutic development. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and further characterizing its pharmacokinetic and pharmacodynamic properties. The development of a detailed and publicly available synthetic protocol would greatly facilitate its accessibility and broader application within the scientific community. The unique pharmacological profile of this compound warrants further investigation into its potential as a lead compound for the development of novel therapeutics targeting neurological disorders and cancer.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacology and Toxicology of LY456236

Introduction

This compound is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).[1][2] As a member of the quinazolinamine chemical class, it has been investigated for its potential therapeutic applications in a variety of central nervous system (CNS) disorders, including pain and epilepsy. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, in vitro and in vivo activity, and available safety data. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed to facilitate replication and further investigation.

Core Pharmacology

Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the mGluR1. Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. mGluR1 is primarily coupled to Gq/G11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2), and the generation of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C. By antagonizing mGluR1, this compound inhibits these downstream signaling events, thereby reducing neuronal excitability.

In Vitro Pharmacology

The in vitro potency and selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative data.

| Parameter | Receptor | Value | Assay Type | Reference |

| IC50 | mGluR1 | 140 nM | Receptor Binding Assay | [2] |

| IC50 | mGluR1 | 143 nM | Functional Assay | |

| IC50 | mGluR5 | > 10 µM | Functional Assay |

Experimental Protocol: Radioligand Binding Assay (Hypothetical)

A detailed experimental protocol for a radioligand binding assay to determine the IC50 of this compound at mGluR1 would typically involve the following steps:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human mGluR1.

-

Radioligand: A specific mGluR1 radioligand, such as [3H]-R214127, is used.

-

Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition binding data.

In Vivo Pharmacology

This compound has demonstrated efficacy in several animal models of pain and epilepsy.

| Model | Species | Effect | ED50 | Reference |

| Formalin-induced hyperalgesia (second phase) | Mouse | Reduction of hyperalgesia | 30 and 100 mg/kg | [2] |

| Formalin-induced hyperalgesia | Rat | Reduction of hyperalgesic behavior | 16.3 mg/kg | |

| Spinal nerve ligation-induced mechanical allodynia | Rat | Complete reversal of allodynia | Not reported | [2] |

| Audiogenic clonic-tonic seizures | Mouse | Inhibition of seizures | 35 mg/kg | [2] |

| Maximal Electroshock (MES) Seizure Model | Not Specified | Dose-dependent blockade of maximal seizures | Not reported | [3] |

| 6 Hz Seizure Model | Not Specified | Dose-dependent blockade of seizures | Not reported | [3] |

Experimental Protocol: Formalin-Induced Hyperalgesia

The formalin test is a widely used model of persistent pain. A typical protocol is as follows:

-

Animals: Male Sprague-Dawley rats are used.

-

Drug Administration: this compound is administered at various doses (e.g., via oral gavage) at a specified time before formalin injection.

-

Formalin Injection: A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

-

Data Analysis: The ED50 is calculated based on the dose-dependent reduction in the late phase pain response.

Signaling Pathway and Experimental Workflow Visualizations

Caption: Simplified signaling pathway of mGluR1 activation and its inhibition by this compound.

Caption: Experimental workflow for the formalin-induced hyperalgesia model.

Toxicology

Acute Toxicity

No published studies were identified that specifically determined the acute toxicity (e.g., LD50) of this compound.

Subchronic and Chronic Toxicity

Information regarding the effects of repeated dosing of this compound over subchronic or chronic periods is not publicly available. Such studies would be essential to evaluate potential target organ toxicity.

Genotoxicity

No published data on the genotoxic potential of this compound were found. Standard genotoxicity assays would include the Ames test for bacterial mutagenicity, an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

Safety Pharmacology

A comprehensive safety pharmacology profile for this compound has not been published. The core battery of safety pharmacology studies, as recommended by regulatory agencies, would assess the effects of the compound on the cardiovascular, respiratory, and central nervous systems.

Conclusion

This compound is a selective mGluR1 antagonist with demonstrated efficacy in preclinical models of pain and epilepsy. Its mechanism of action is well-defined, and its in vitro and in vivo pharmacological profiles suggest therapeutic potential. However, a significant gap exists in the publicly available information regarding its toxicology and safety profile. Further studies are required to fully characterize the safety of this compound before it can be considered for clinical development. This guide serves as a summary of the current knowledge and highlights the areas where additional research is critically needed.

References

In Vitro Characterization of LY456236: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY456236 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity and functional activity at mGluR1. Detailed experimental protocols for the key assays and visualizations of the relevant signaling pathways are presented to support further research and drug development efforts.

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been determined through radioligand binding and functional assays. The following tables summarize the key quantitative data.

| Parameter | Receptor | Value | Reference |

| IC50 | mGluR1 | 143 nM | [1] |

| IC50 | mGluR5 | > 10 µM | [1] |

| Table 1: Inhibitory Potency of this compound at mGluR1 and mGluR5. |

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Radioligand Binding Assay for mGluR1

This assay is used to determine the binding affinity of this compound for the mGluR1 receptor by measuring its ability to displace a radiolabeled ligand.

a. Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human mGluR1.

-

Radioligand: [3H]-Quisqualic acid or another suitable mGluR1 radioligand.

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM NaCl and 5 mM MgCl2.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

b. Procedure:

-

Thaw the frozen cell membrane preparations on ice.

-

Dilute the membranes in assay buffer to a final protein concentration of 10-20 µg per well.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (for non-specific binding).

-

50 µL of the diluted this compound solution or vehicle.

-

50 µL of the radioligand solution at a concentration near its Kd.

-

50 µL of the diluted membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an mGluR1 agonist.

a. Materials:

-

Cells: HEK293 or CHO cells stably expressing human mGluR1.

-

Calcium-sensitive dye: Fluo-4 AM or a similar indicator.

-

Agonist: Glutamate or a selective mGluR1 agonist like DHPG.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

96- or 384-well black-walled, clear-bottom plates.

b. Procedure:

-

Seed the mGluR1-expressing cells into the microplates and allow them to adhere overnight.

-

Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound and a fixed concentration of the mGluR1 agonist.

-

Add the this compound dilutions to the cell plate and incubate for 15-30 minutes.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add the mGluR1 agonist to the wells and immediately begin measuring the fluorescence intensity over time.

c. Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

mGluR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGluR1 receptor, which is antagonized by this compound. Group I mGluRs, including mGluR1, are Gq-protein coupled receptors.[2] Upon activation by glutamate, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in the radioligand binding assay to determine the affinity of a test compound for its target receptor.

Experimental Workflow: Calcium Mobilization Assay

The diagram below details the workflow for the fluorescence-based calcium mobilization assay to assess the functional antagonism of mGluR1 by a test compound.

References

An In-depth Technical Guide to the Binding Affinity of LY456236 for Metabotropic Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of LY456236, a selective antagonist for the metabotropic glutamate receptor 1 (mGlu1). The document outlines its binding affinity, the experimental protocols used for its determination, and the associated signaling pathways.

Quantitative Binding Affinity of this compound

This compound demonstrates high selectivity for the mGlu1 receptor, a member of the Group I mGlu receptor family. The binding affinity is significantly lower for the other Group I receptor, mGlu5, underscoring its utility as a selective pharmacological tool.

| Receptor Subtype | Binding Affinity (IC50) | Compound Class |

| mGlu1 | 143 nM[1] | Synthetic Organic[1] |

| mGlu5 | > 10 µM[1] | Synthetic Organic[1] |

Table 1: Binding Affinity of this compound for Group I mGlu Receptors. The IC50 value represents the concentration of the compound required to inhibit 50% of the specific binding of a radioligand.

Data regarding the binding affinity of this compound for Group II (mGlu2, mGlu3) and Group III (mGlu4, mGlu6, mGlu7, mGlu8) receptors is not extensively available in public literature, which itself suggests a high degree of selectivity for the mGlu1 subtype.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the binding affinity (Ki or IC50) of a non-labeled compound like this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled antagonist (e.g., [3H]quisqualate) to mGlu1 receptors expressed in a cell membrane preparation.

Materials:

-

Membrane Preparation: Cell membranes from a stable cell line expressing recombinant mGlu1 receptors (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity mGlu1 receptor ligand, such as [3H]quisqualate.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity mGlu1 agonist or antagonist (e.g., 1 mM L-glutamate).

-

Assay Buffer: Typically 50 mM Tris-HCl with 5 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the mGlu1 receptor to a high density.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 10-20 µg per assay well. The protein content can be determined using a standard protein assay like the Pierce BCA assay.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and assay buffer.

-

Non-specific Binding: Add membrane preparation, the fixed concentration of the radioligand, and a saturating concentration of the non-labeled control ligand.

-

Competitive Binding: Add membrane preparation, the fixed concentration of the radioligand, and varying concentrations of this compound (typically in a series of 10-point dilutions over a five-log unit range).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation is recommended.

-

-

Filtration and Washing:

-

Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value.

-

The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand used.

-

Visualizations: Signaling Pathway and Experimental Workflow

The mGlu1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. Its activation initiates a cascade of intracellular events leading to cellular responses.

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the IC50 of a test compound.

References

Unraveling the Signaling Cascades of LY456236: A Deep Dive into Its Molecular Mechanisms

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, the specific molecular target and, consequently, the downstream signaling pathways of the compound designated as LY456236 remain undisclosed. This designation is characteristic of an internal compound identifier used by Eli Lilly and Company, suggesting that this compound is likely a preclinical or early-stage investigational compound for which data has not yet been publicly disseminated.

The absence of published research, clinical trial registrations, or mentions in company pipeline updates under the "this compound" identifier prevents a detailed analysis of its mechanism of action and subsequent intracellular effects. In-depth technical guides on the downstream signaling pathways of a therapeutic agent are contingent on the identification of its primary molecular target(s). Once the target is known—be it a receptor, enzyme, or other protein—the subsequent cascade of molecular events can be elucidated through established experimental methodologies.

The General Framework for Elucidating Downstream Signaling Pathways

For a hypothetical compound like this compound, the process of mapping its downstream signaling pathways would typically involve a series of well-defined experimental procedures. These investigations are designed to identify and quantify the changes in the activity of specific proteins and genes following cellular exposure to the compound.

Key Experimental Approaches:

-

Target Identification and Validation: The initial and most critical step is to pinpoint the direct molecular target of the compound. This can be achieved through techniques such as affinity chromatography, chemical proteomics, and genetic screening.

-

Phospho-Proteomic Profiling: Many signaling pathways are regulated by protein phosphorylation. Mass spectrometry-based phospho-proteomics can provide a global snapshot of changes in protein phosphorylation upon treatment with the compound, offering clues to the activated or inhibited pathways.

-

Western Blotting: This technique is a staple for validating the findings from broader screening methods. It allows for the quantification of the phosphorylation status and total protein levels of key signaling molecules within a suspected pathway (e.g., Akt, ERK, STATs).

-

Kinase Activity Assays: If the target is a kinase, in vitro assays can directly measure the enzymatic activity of the target and downstream kinases in the presence of the compound.

-

Gene Expression Analysis: Techniques like RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR) can reveal changes in the transcription of genes that are known to be regulated by specific signaling pathways.

-

Cellular Phenotypic Assays: The functional consequences of pathway modulation are assessed through assays that measure cell proliferation, apoptosis, migration, and other cellular behaviors.

Illustrative Signaling Pathways

While the specific pathways for this compound are unknown, many therapeutic agents in areas like oncology and immunology target well-characterized signaling cascades. Below are generalized diagrams of two major pathways often implicated in drug development.

Mitogen-Activated Protein Kinase (MAPK) Pathway

This pathway is crucial for regulating cell growth, proliferation, differentiation, and survival. It is frequently dysregulated in various diseases, particularly cancer.

PI3K/Akt Signaling Pathway

This pathway is a critical regulator of cell survival, growth, and metabolism. Its aberrant activation is a common feature of many cancers and metabolic disorders.

Conclusion

A comprehensive technical guide on the downstream signaling pathways of this compound cannot be provided at this time due to the lack of publicly available information on its molecular target and mechanism of action. The creation of such a guide would necessitate the public disclosure of preclinical and clinical research data by the developing entity. Researchers and professionals interested in this compound are encouraged to monitor scientific publications and announcements from Eli Lilly and Company for any future disclosures related to this compound or compounds with similar designations.

The Positive Allosteric Modulator LY404187: A Technical Guide to its Effects on Synaptic Plasticity

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Identification: The initial query for "LY456236" identified a selective 5-HT1D receptor antagonist. Given the focus of this technical guide on synaptic plasticity, a field predominantly centered on glutamate receptor modulation, it is highly probable that this was a typographical error. This guide will therefore focus on LY404187 , a well-characterized positive allosteric modulator (PAM) of AMPA receptors developed by Eli Lilly, which aligns with the core principles of synaptic plasticity enhancement.

Executive Summary

LY404187 is a potent, selective, and centrally active positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. It enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, thereby slowing the receptor's deactivation and desensitization kinetics. This potentiation of AMPA receptor function leads to an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), which in turn facilitates the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. This document provides a comprehensive overview of the effects of LY404187 on synaptic plasticity, including quantitative data on its potency and efficacy, detailed experimental protocols for assessing its effects, and a depiction of the signaling pathways involved.

Quantitative Data on LY404187 Activity

The following tables summarize the quantitative effects of LY404187 on AMPA receptor function and synaptic transmission.

Table 1: Potency of LY404187 on Recombinant Human AMPA Receptor Subunits

| AMPA Receptor Subunit | EC50 (μM) |

| GluA1i | 5.65 |

| GluA2i | 0.15 |

| GluA3i | 1.66 |

| GluA4i | 0.21 |

Table 2: In Vitro and In Vivo Effects of LY404187 on Synaptic Function

| Experimental Model | Parameter Measured | Effect of LY404187 |

| Cultured Rat Hippocampal Neurons | AMPA-activated inward currents | Potentiation in a reversible and concentration-dependent manner[1] |

| Neonatal Rat Hippocampal Slices | AMPA EPSC Amplitude | Enhanced[2] |

| Neonatal Rat Hippocampal Slices | 1/CV² of AMPA EPSCs | Increased, suggesting an increase in the number of functional synapses[2] |

| Rat Brain (in vivo) | Cerebral Glucose Utilization | Significant elevations in 28 of 52 anatomical regions at 0.5 mg/kg[3] |

| Rat Brain (in vivo) | c-fos Immunoreactivity | Increased in the cortex, locus coeruleus, and dorsal raphe nucleus at 0.5 mg/kg[3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol is designed to measure the effect of LY404187 on synaptic transmission and long-term potentiation (LTP) in CA1 pyramidal neurons of the hippocampus.

Experimental Workflow:

Caption: Workflow for electrophysiological recording of synaptic plasticity.

Solutions:

-

Cutting Solution (in mM): 124 NaCl, 3.2 KCl, 1 NaH₂PO₄, 26 NaHCO₃, 2 MgCl₂, 1 CaCl₂, 10 glucose, 2 sodium pyruvate, and 0.6 ascorbic acid, bubbled with 95% O₂/5% CO₂[4].

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 3.2 KCl, 1 NaH₂PO₄, 26 NaHCO₃, 1 MgCl₂, 2 CaCl₂, 10 glucose, bubbled with 95% O₂/5% CO₂[4].

-

Internal Pipette Solution (for voltage-clamp, in mM): 115 cesium gluconate, 10 HEPES, 2 MgCl₂, 2 MgATP, 2 Na₂ATP, 0.3 Na₃GTP, and 20 KCl, pH 7.25.

Procedure:

-

Slice Preparation: Prepare hippocampal slices as outlined in the workflow diagram.

-

Recording Setup: Place a slice in a submerged recording chamber continuously perfused with aCSF at a flow rate of 1.5 ml/min[4].

-

Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron. For recording EPSCs, voltage-clamp the neuron at -70 mV.

-

Baseline Recording: Stimulate the Schaffer collateral pathway with a bipolar stimulating electrode to evoke EPSCs. Record a stable baseline for at least 10 minutes.

-

Drug Application: Bath apply LY404187 at the desired concentration and record the effect on EPSC amplitude and kinetics.

-

LTP Induction: To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as four trains of 50 stimuli at 100 Hz, with each train lasting 500 ms and repeated every 20 seconds[4].

-

Post-HFS Recording: Record EPSCs for at least 60 minutes following HFS to assess the magnitude and stability of LTP.

[¹⁴C]-2-Deoxyglucose Autoradiography

This technique is used to measure local cerebral glucose utilization, providing an indication of neuronal activity in different brain regions following the administration of LY404187.

Procedure:

-

Animal Preparation: Acclimate male Sprague-Dawley rats to the experimental conditions.

-

Drug Administration: Administer LY404187 subcutaneously at doses ranging from 0.05 to 5 mg/kg[3].

-

Radiotracer Injection: At a specified time after drug administration, inject a bolus of [¹⁴C]-2-deoxyglucose intravenously.

-

Metabolic Period: Allow a 45-minute period for the uptake and metabolism of the radiotracer.

-

Brain Extraction and Sectioning: Anesthetize the animal, decapitate, and rapidly remove the brain. Freeze the brain and cut 20 µm thick coronal sections using a cryostat.

-

Autoradiography: Expose the brain sections to X-ray film for a specified period.

-

Image Analysis: Develop the autoradiograms and quantify the optical density in various brain regions using a computerized image analysis system. Convert optical density to glucose utilization rates using appropriate standards.

c-fos Immunocytochemistry

This method is used to identify neurons that are activated by LY404187, as c-fos is an immediate early gene whose expression is rapidly induced by neuronal activity.

Procedure:

-

Animal Preparation and Drug Administration: As described for the [¹⁴C]-2-deoxyglucose protocol.

-

Perfusion and Tissue Processing: Two hours after drug administration, deeply anesthetize the animals and perfuse transcardially with saline followed by a 4% paraformaldehyde solution. Post-fix the brains overnight and then transfer to a sucrose solution for cryoprotection.

-

Sectioning: Cut 40 µm thick coronal sections using a freezing microtome.

-

Immunostaining:

-

Incubate the sections in a solution containing a primary antibody against c-fos.

-

Wash the sections and then incubate in a solution with a biotinylated secondary antibody.

-

Amplify the signal using an avidin-biotin-peroxidase complex.

-

Visualize the c-fos positive cells by reacting the sections with a solution containing diaminobenzidine (DAB).

-

-

Microscopy and Analysis: Mount the sections on slides, dehydrate, and coverslip. Count the number of c-fos immunoreactive nuclei in specific brain regions using a light microscope.

Signaling Pathways

Direct and Indirect Modulation of Synaptic Transmission

LY404187 directly potentiates AMPA receptor function. This enhanced AMPA receptor activity leads to a greater depolarization of the postsynaptic membrane, which facilitates the removal of the magnesium block from NMDA receptors. This results in an indirect recruitment of NMDA receptor activity and an enhanced calcium influx, a critical step for the induction of LTP.

Caption: Mechanism of LY404187 in potentiating synaptic transmission.

Downstream Signaling Cascades

The enhanced neuronal activity and calcium influx triggered by LY404187 activate downstream signaling cascades that are crucial for the consolidation of synaptic plasticity and may underlie its neurotrophic effects. One key pathway involves the increased expression of Brain-Derived Neurotrophic Factor (BDNF).

Caption: Downstream signaling effects of LY404187.

Conclusion

LY404187 represents a significant tool for the study of synaptic plasticity and holds therapeutic potential for cognitive and mood disorders. Its mechanism of action, centered on the positive allosteric modulation of AMPA receptors, provides a direct means of enhancing synaptic strength. The detailed experimental protocols and an understanding of the associated signaling pathways outlined in this guide offer a framework for researchers and drug development professionals to further investigate the effects of LY404187 and similar compounds on synaptic function and their potential clinical applications.

References

- 1. scientifica.uk.com [scientifica.uk.com]

- 2. LY404187, a potentiator of AMPARs, enhances both the amplitude and 1/CV2 of AMPA EPSCs but not NMDA EPSCs at CA3-CA1 synapses in the hippocampus of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The AMPA receptor potentiator LY404187 increases cerebral glucose utilization and c-fos expression in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols for a Representative 5-HT1D Receptor Agonist in In Vivo Studies

Disclaimer: Extensive searches for the specific compound "LY456236" did not yield any publicly available in vivo experimental data, protocols, or a confirmed mechanism of action. Therefore, the following application notes and protocols are presented as a representative guide for a generic 5-HT1D receptor agonist, based on established methodologies for other compounds in this class, such as those used in migraine research. Researchers should adapt these protocols based on the specific properties of their test compound.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a widespread class of neurotransmitter receptors that mediate a variety of physiological functions. The 5-HT1D receptor subtype, in particular, has been a key target for the development of therapeutics for migraine headaches. Agonists of the 5-HT1D receptor are believed to exert their therapeutic effects through multiple mechanisms, including the inhibition of vasoactive neuropeptide release from trigeminal nerves and direct vasoconstriction of painfully dilated intracranial blood vessels.

These application notes provide a generalized framework for the in vivo evaluation of a novel 5-HT1D receptor agonist. The protocols outlined below describe common animal models and procedures to assess the compound's efficacy and mechanism of action.

Data Presentation

The following tables present hypothetical quantitative data for a representative 5-HT1D receptor agonist. These tables are for illustrative purposes and should be populated with actual experimental data.

Table 1: In Vivo Efficacy in a Rat Model of Neurogenic Dural Vasodilation

| Treatment Group | Dose (mg/kg, i.v.) | Inhibition of Plasma Extravasation (%) |

| Vehicle (Saline) | - | 0 |

| Compound X | 0.1 | 25 ± 5 |

| Compound X | 0.3 | 55 ± 8 |

| Compound X | 1.0 | 85 ± 10 |

| Sumatriptan | 0.1 | 75 ± 7 |

Table 2: Cardiovascular Parameters in Anesthetized Rats

| Treatment Group | Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |

| Vehicle (Saline) | - | -1 ± 2 | -5 ± 10 |

| Compound X | 1.0 | +5 ± 3 | -15 ± 8 |

| Compound X | 3.0 | +12 ± 4 | -30 ± 12 |

| Sumatriptan | 0.3 | +15 ± 5 | -25 ± 10 |

Experimental Protocols

Protocol 1: Evaluation of Efficacy in a Rat Model of Neurogenic Dural Vasodilation

This model is a widely used preclinical assay to assess the potential anti-migraine activity of a compound by measuring its ability to inhibit plasma protein extravasation in the dura mater, a key event in migraine pathophysiology.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Surgical instruments

-

Trigeminal ganglion stimulator

-

Evans blue dye (50 mg/kg)

-

Test compound (representative 5-HT1D agonist) and vehicle

-

Sumatriptan (positive control)

-

Spectrophotometer

Procedure:

-

Anesthetize the rats and cannulate the femoral vein for drug and dye administration.

-

Expose the trigeminal ganglion for electrical stimulation.

-

Administer the test compound, vehicle, or sumatriptan intravenously 5 minutes prior to stimulation.

-

Administer Evans blue dye intravenously.

-

Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 1 ms, 1.2 mA for 5 minutes) to induce neurogenic inflammation.

-

After 30 minutes, perfuse the animal with saline to remove intravascular dye.

-

Carefully dissect the dura mater.

-

Extract the Evans blue dye from the dura mater using formamide.

-

Quantify the amount of extravasated dye using a spectrophotometer at 620 nm.

-

Calculate the percentage inhibition of plasma extravasation for each treatment group compared to the vehicle control.

Protocol 2: Assessment of Cardiovascular Effects in Anesthetized Rats

This protocol is designed to evaluate the potential cardiovascular side effects of a 5-HT1D receptor agonist, as vasoconstriction is a known effect of this class of drugs.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., sodium pentobarbital)

-

Surgical instruments

-

Pressure transducer and data acquisition system

-

ECG electrodes and recording system

-

Test compound and vehicle

Procedure:

-

Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the femoral vein for drug administration.

-

Attach ECG electrodes to monitor heart rate.

-

Allow the animal to stabilize for at least 30 minutes to obtain baseline cardiovascular parameters.

-

Administer the test compound or vehicle intravenously in a cumulative dose-response manner.

-

Record mean arterial pressure (MAP) and heart rate (HR) continuously.

-

Analyze the data to determine the dose-dependent effects of the compound on cardiovascular parameters.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were created using the DOT language to illustrate the proposed signaling pathway of 5-HT1D receptor agonists and the experimental workflow.

Caption: Proposed signaling pathway of a 5-HT1D receptor agonist.

Caption: General experimental workflow for in vivo studies.

Application Notes and Protocols for Dissolving LY456236 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY456236 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1) and the 5-HT1D receptor. Its limited aqueous solubility necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for the preparation of stock solutions for in vitro cell culture experiments. This document provides detailed protocols for the proper dissolution and handling of this compound to ensure reproducible and reliable experimental outcomes while minimizing solvent-induced cytotoxicity.

Data Presentation

Chemical Properties and Solubility of this compound

| Property | Value | Source |

| Molecular Weight | 317.77 g/mol | [1] |

| CAS Number | 338736-46-2 | [1] |

| Appearance | Yellow solid | [1] |

| Storage | Desiccate at room temperature | [1] |

| Solubility in DMSO | Sparingly soluble: 1-10 mg/mL | [2] |

| Solubility in Ethanol | Slightly soluble: 0.1-1 mg/mL | [2] |

Experimental Protocols

Materials

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes

-

Incubator (37°C, 5% CO2)

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO. It is crucial to perform these steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 317.77 g/mol x 1000 mg/g = 3.1777 mg

-

-

-

Weighing the compound:

-

In a sterile microcentrifuge tube, carefully weigh out approximately 3.18 mg of this compound powder.

-

-

Dissolution in DMSO:

-

Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. A clear, yellow solution should be observed. If necessary, gentle warming in a 37°C water bath can aid dissolution.

-

-

Storage of Stock Solution:

-

It is recommended to use the stock solution fresh.[1] However, if storage is necessary, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Treatment

This protocol details the dilution of the DMSO stock solution into the cell culture medium to achieve the desired final working concentration. The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, to avoid cytotoxic effects.[3]

-

Determine the final working concentration of this compound and the final DMSO concentration.

-

Prepare intermediate dilutions (optional but recommended):

-

To minimize pipetting errors and ensure accurate final concentrations, it is good practice to perform one or more intermediate dilutions of the stock solution in sterile cell culture medium.

-

-

Final Dilution:

-

Directly add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium that will be used to treat the cells.

-

Immediately mix the solution gently but thoroughly by pipetting up and down or by swirling the culture vessel. This rapid mixing is crucial to prevent the precipitation of the compound.

-

-

Vehicle Control:

-

It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the this compound-treated samples. This allows for the differentiation of the effects of the compound from any potential effects of the solvent.

-

Example Dilution Calculation:

To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1% in 10 mL of cell culture medium:

-

From the 10 mM stock solution, you will need to perform a 1:1000 dilution.

-

Volume of stock solution to add = (Final Concentration / Stock Concentration) x Final Volume

-

Volume of stock solution to add = (10 µM / 10,000 µM) x 10 mL = 0.01 mL = 10 µL

-

Add 10 µL of the 10 mM this compound stock solution to 10 mL of cell culture medium.

-

For the vehicle control, add 10 µL of pure DMSO to 10 mL of cell culture medium.

Mandatory Visualization

Signaling Pathways

This compound is an antagonist of both the metabotropic glutamate receptor 1 (mGluR1) and the 5-HT1D receptor. The following diagrams illustrate the canonical signaling pathways associated with these receptors and the point of inhibition by this compound.

Caption: mGluR1 signaling pathway and inhibition by this compound.

Caption: 5-HT1D receptor signaling and inhibition by this compound.

Experimental Workflow

The following diagram outlines the general workflow for preparing this compound for a cell culture experiment.

References

Application Notes and Protocols for LY456236 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LY456236, a selective metabotropic glutamate receptor 1 (mGluR1) antagonist, in various rodent models. This document includes detailed dosage information, experimental protocols, and a description of the underlying signaling pathway.

Mechanism of Action and Signaling Pathway

This compound acts as a selective antagonist for the metabotropic glutamate receptor 1 (mGluR1). This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Upon activation by the neurotransmitter glutamate, mGluR1 initiates a signaling cascade through its coupling to Gαq/11 proteins.

The activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including the modulation of ion channels and gene expression. By blocking this pathway, this compound can attenuate the effects of excessive glutamate signaling, which is implicated in various neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in various rodent models.

Table 1: this compound Dosage in Mouse Models

| Indication/Model | Strain | Administration Route | Dosage Range | Efficacious Dose | Reference |

| Pain (Formalin Test) | Not Specified | Systemic | Not Specified | ED₅₀: 28 mg/kg | [1] |

| Anxiety | Not Specified | Systemic | 10 - 30 mg/kg | Effective | [2] |

Table 2: this compound Dosage in Rat Models

| Indication/Model | Strain | Administration Route | Dosage Range | Efficacious Dose | Reference |

| Pain (Formalin Test) | Not Specified | Systemic | Not Specified | ED₅₀: 16.3 mg/kg | [1] |

| Pain (Spinal Nerve Ligation) | Not Specified | Systemic | Not Specified | Effective (Reversed allodynia) | [2] |

| Anxiety (Vogel Conflict Test) | Not Specified | Systemic | 10 - 30 mg/kg | Anxiolytic-like effects | [2] |

Experimental Protocols

Below are detailed protocols for the preparation and administration of this compound in rodent models based on available literature.

Protocol 1: Systemic Administration for Pain and Anxiety Models in Rats and Mice

Objective: To evaluate the analgesic and anxiolytic effects of this compound following systemic administration.

Materials:

-

This compound hydrochloride

-

Vehicle: Sterile 0.9% saline or distilled water

-

Vortex mixer

-

Animal scale

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Drug Preparation:

-

On the day of the experiment, prepare a fresh solution of this compound.

-

Weigh the required amount of this compound hydrochloride based on the desired dose and the number and weight of the animals.

-